

# Validating the bioequivalence of generic enalapril and brand-name Renitek

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Renitek**

Cat. No.: **B1234160**

[Get Quote](#)

## Generic Enalapril vs. Renitek: A Bioequivalence Comparison Guide

This guide provides a detailed comparison of the bioequivalence between generic formulations of enalapril maleate and the brand-name product, **Renitek®**. Enalapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. It functions as a prodrug, which is hydrolyzed in the body to its active metabolite, enalaprilat. Bioequivalence studies are essential to ensure that generic versions of a drug deliver the same amount of active ingredient to the bloodstream over the same period as the brand-name counterpart, thus ensuring comparable therapeutic efficacy and safety.

## Quantitative Analysis of Pharmacokinetic Parameters

Bioequivalence is determined by comparing key pharmacokinetic (PK) parameters after administration of the test (generic) and reference (brand-name) products to healthy volunteers. The most critical parameters are the area under the plasma concentration-time curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (C<sub>max</sub>), which indicates the rate of drug absorption. For enalapril, these parameters are measured for both the parent drug, enalapril, and its active metabolite, enalaprilat.

Multiple studies have concluded that generic enalapril formulations are bioequivalent to **Renitek®**.<sup>[1][2][3]</sup> This is established when the 90% confidence intervals (CI) for the ratio of

the geometric means (test/reference) for AUC and Cmax fall within the standard acceptance range of 80% to 125%.[\[4\]](#)

The following table summarizes the results from representative bioequivalence studies.

| Study Reference               | Analyte         | PK Parameter    | Test Formulation (Mean ± SD) | Reference (Renitek®) (Mean ± SD) | Confidence Interval (Test/Reference Ratio) |
|-------------------------------|-----------------|-----------------|------------------------------|----------------------------------|--------------------------------------------|
| Najib N, et al. (2003)[1]     | Enalapril       | Cmax (ng/mL)    | 123.99 ± 46.94               | 121.28 ± 44.50                   | 97.11% - 114.31%                           |
| AUC <sub>0-t</sub> (ng·h/mL)  | 229.47 ± 70.19  | 218.87 ± 61.26  | 99.43% - 110.25%             |                                  |                                            |
| AUC <sub>0-∞</sub> (ng·h/mL)  | 239.38 ± 71.30  | 230.63 ± 62.48  | 98.63% - 108.95%             |                                  |                                            |
| Enalaprilat                   | Cmax (ng/mL)    | 54.41 ± 13.91   | 53.87 ± 15.02                |                                  | 94.63% - 107.59%                           |
| AUC <sub>0-t</sub> (ng·h/mL)  | 496.01 ± 103.54 | 489.17 ± 104.93 | 98.43% - 104.25%             |                                  |                                            |
| AUC <sub>0-∞</sub> (ng·h/mL)  | 572.63 ± 110.82 | 569.87 ± 117.29 | 97.97% - 103.65%             |                                  |                                            |
| S.A. Romero et al. (2004) [5] | Enalapril       | Cmax (ng/mL)    | 118.58 ± 52.38               | 134.63 ± 56.28                   | 82.26% - 101.58%                           |
| AUC <sub>0-∞</sub> (ng·h/mL)  | 287.15 ± 87.20  | 300.70 ± 82.35  | 87.42% - 101.49%             |                                  |                                            |
| Enalaprilat                   | Cmax (ng/mL)    | 70.02 ± 31.90   | 73.60 ± 30.31                |                                  | 83.56% - 103.46%                           |
| AUC <sub>0-∞</sub> (ng·h/mL)  | 682.02 ± 224.70 | 708.41 ± 213.60 | 89.20% - 103.91%             |                                  |                                            |
| Niopas I, et al. (2003)[2]    | Enalaprilat     | Cmax (ng/mL)    | 62.4 ± 20.3                  | 59.9 ± 20.2                      | 91.0% - 123.4%                             |
| AUC <sub>0-t</sub> (ng·h/mL)  | 522.0 ± 147.2   | 510.6 ± 141.5   | 88.7% - 118.9%               |                                  |                                            |

|                                 |               |               |                   |
|---------------------------------|---------------|---------------|-------------------|
| AUC <sub>0-∞</sub><br>(ng·h/mL) | 586.8 ± 161.4 | 579.9 ± 155.6 | 88.0% -<br>117.6% |
|---------------------------------|---------------|---------------|-------------------|

## Experimental Protocols

The validation of bioequivalence relies on standardized and rigorous experimental designs. The protocols described in the cited studies generally adhere to the following structure.

### Study Design

Bioequivalence studies for enalapril are typically conducted as single-dose, randomized, two-period, two-sequence, open-label, crossover trials.[2][3][4]

- Single-Dose: Volunteers receive a single dose of the test or reference drug.[6]
- Randomized Crossover: Each subject receives both the test and reference formulations on separate occasions, with the order of administration being random. This design allows each subject to act as their own control, reducing variability.
- Washout Period: The two treatment periods are separated by a washout period of at least one week to ensure the complete elimination of the drug from the body before the next administration.[5]

### Study Population

The studies are conducted in a cohort of healthy adult volunteers, typically between 18 and 45 years of age.[5] The number of subjects usually ranges from 14 to 24 or more to provide sufficient statistical power.[1][4] All participants undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications.

### Drug Administration and Sample Collection

- Fasting Conditions: Volunteers typically fast overnight for at least 10 hours before receiving the drug and for several hours post-dose to avoid any food-drug interactions.[5][7]
- Dosing: A single oral dose of enalapril (e.g., 20 mg) is administered with a standardized volume of water.[3][7]

- **Blood Sampling:** Venous blood samples are collected in tubes containing an anticoagulant at predetermined time points. Sampling typically starts before dosing (0 hours) and continues for up to 36 or 48 hours post-dose.[\[2\]](#) A sufficient number of samples are taken to accurately define the plasma concentration-time profile, particularly around the expected Tmax for both enalapril and enalaprilat.[\[6\]](#)

## Bioanalytical Method

The concentrations of enalapril and its active metabolite, enalaprilat, in plasma samples are determined using a validated, sensitive, and specific bioanalytical method. The most common technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[\[1\]](#) This method offers high selectivity and sensitivity, with a typical lower limit of quantification (LLOQ) around 0.50 ng/mL or 1 ng/mL for both analytes.[\[5\]](#)[\[7\]](#) The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[\[7\]](#)

## Pharmacokinetic and Statistical Analysis

- **Pharmacokinetic Parameters:** From the plasma concentration-time data for each subject, the following PK parameters are calculated using non-compartmental methods: Cmax, Tmax (time to reach Cmax), AUC<sub>0-t</sub> (area under the curve from time zero to the last measurable concentration), and AUC<sub>0-∞</sub> (area under the curve extrapolated to infinity).[\[6\]](#)
- **Statistical Analysis:** The primary parameters for bioequivalence assessment, AUC and Cmax, are log-transformed before statistical analysis. An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, and sequence.[\[1\]](#) The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated. For the two products to be considered bioequivalent, these confidence intervals must lie within the 80% to 125% range.[\[4\]](#)

## Experimental Workflow Visualization

The following diagram illustrates the standard workflow of a crossover bioequivalence study for enalapril.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Bioequivalence study of two brands of enalapril tablets after single oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence study of two formulations of enalapril, at a single oral dose of 20 mg (tablets): A randomized, two-way, open-label, crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence study of enalapril tablets in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Bioequivalence study of two formulations of enalapril, at a single oral dose of 20 mg (tablets): A randomized, two-way, open-label, crossover study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ammanu.edu.jo [ammanu.edu.jo]
- To cite this document: BenchChem. [Validating the bioequivalence of generic enalapril and brand-name Renitek]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1234160#validating-the-bioequivalence-of-generic-enalapril-and-brand-name-renitek>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)